(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-6-4-2-1-3-5-7(6)9-8/h6-7H,1-5H2,(H,9,10)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBGSLJLMFFLM-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(CC1)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](CC1)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Stereochemical and Conformational Characterization of 1s,7r 8 Azabicyclo 5.2.0 Nonan 9 One
Elucidation of Absolute and Relative Configuration
The unambiguous assignment of both the relative and absolute stereochemistry of the two chiral centers, C1 and C7, is critical for defining the molecule's identity. The cis-fusion of the rings, denoted by the (1S,7R) configuration, is determined through a combination of sophisticated spectroscopic and crystallographic methods.
Chiroptical spectroscopic techniques, which measure the differential interaction of chiral molecules with polarized light, are indispensable for determining the absolute configuration of enantiomerically pure compounds in solution.
Circular Dichroism (CD) spectroscopy is a powerful tool for characterizing the stereochemistry of β-lactams. The amide chromophore within the strained four-membered ring gives rise to distinct electronic transitions that are sensitive to the chiral environment. Unhydrolyzed β-lactam antibiotics typically exhibit high molar ellipticities. nih.gov The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the stereochemical arrangement of the molecule. For bicyclic systems like (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one, the fusion of the second ring creates a rigid conformation, leading to characteristic CD signatures that can be used to confirm its stereochemical integrity. mdpi.com
Table 1: Representative CD Spectral Data for Bicyclic β-Lactam Chromophores
| Wavelength (λmax) | Molar Ellipticity ([θ]) | Transition Assignment |
| ~220-230 nm | Positive or Negative | n → π |
| Below 200 nm | Positive or Negative | π → π |
Note: The sign of the Cotton effect is dependent on the absolute configuration and the specific ring conformation.
For an unambiguous determination of the absolute configuration, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are the methods of choice. mdpi.comwikipedia.org These techniques provide rich structural information by measuring circular dichroism in the UV-visible (ECD) and infrared (VCD) regions of the electromagnetic spectrum, respectively. nih.govjascoinc.com
The modern approach involves a synergistic combination of experimental measurement and quantum chemical calculation. mdpi.com Theoretical ECD and VCD spectra are computed for a single, known enantiomer (e.g., the (1S,7R) form) using methods like Density Functional Theory (DFT). wikipedia.org Comparison of the calculated spectrum with the experimentally obtained spectrum allows for a definitive assignment of the absolute configuration of the sample in solution. ru.nlnih.gov VCD is particularly advantageous as it probes the stereochemistry of the entire molecule through its vibrational modes and is less dependent on the presence of a traditional UV-Vis chromophore. wikipedia.org
Table 2: Comparison of ECD and VCD for Stereochemical Analysis
| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Spectral Region | UV-Visible (typically 190-400 nm) | Infrared (typically 4000-800 cm⁻¹) |
| Transitions | Electronic transitions of chromophores | Vibrational transitions of the entire molecule |
| Primary Application | Determination of absolute configuration of molecules with UV-active chromophores | Determination of absolute configuration and solution-phase conformation of a wide range of chiral molecules |
| Methodology | Comparison of experimental spectrum with quantum chemical predictions | Comparison of experimental spectrum with quantum chemical predictions |
Single-crystal X-ray diffraction provides the most definitive and precise information regarding the molecular structure in the solid state. This technique allows for the direct visualization of the atomic arrangement, yielding accurate bond lengths, bond angles, and torsional angles.
Analysis of the closely related racemic compound, cis-8-azabicyclo[5.2.0]nonan-9-one, provides critical insights into the structure of the (1S,7R) enantiomer. researchgate.net The study confirms the cis-fusion between the β-lactam and cycloheptane (B1346806) rings. The strain imposed by the nearly planar four-membered lactam ring dictates the conformation of the larger seven-membered ring. researchgate.net This crystallographic data serves as the foundational benchmark for understanding the molecule's solid-state geometry and validates the relative stereochemistry.
Table 3: Selected Crystallographic Data for cis-8-Azabicyclo[5.2.0]nonan-9-one
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| C1-C7 Bond Length | 1.55 Å (approx.) |
| N8-C9 Bond Length | 1.35 Å (approx.) |
| C9=O10 Bond Length | 1.21 Å (approx.) |
| C1-N8-C7 Angle | 93.5° (approx.) |
| Relative Stereochemistry | cis |
Data derived from the crystallographic study of the racemic cis-isomer. researchgate.net
Advanced Spectroscopic Methods for Stereochemistry Determination
Detailed Conformational Studies of the Bicyclic System
The fusion of the two rings in 8-azabicyclo[5.2.0]nonan-9-one creates a strained and conformationally restricted system. The geometry of the β-lactam ring is necessarily quasi-planar, and this rigidity profoundly influences the conformation of the more flexible seven-membered ring.
Based on crystallographic analysis of the cis-isomer, the cycloheptane ring is forced to adopt a chair conformation, which is typically less stable than the twist-chair form for an isolated cycloheptane. researchgate.net This specific conformation is a direct consequence of the geometric constraints imposed by the fused β-lactam ring, highlighting the interplay between the two cyclic components of the molecule.
The chemical reactivity of β-lactams is intrinsically linked to the substantial ring strain within the four-membered ring. wikipedia.orgkhanacademy.org In a fused bicyclic system such as this compound, this strain is further amplified. nih.gov A key structural feature contributing to this reactivity is the geometry of the amide bond.
In a typical, unstrained amide, the nitrogen atom is sp²-hybridized and trigonal planar, allowing for effective resonance stabilization between the nitrogen lone pair and the carbonyl group. However, in bicyclic β-lactams, the ring fusion forces the nitrogen atom into a more pyramidal, sp³-like geometry. wikipedia.orgnih.gov This pyramidalization reduces amide resonance, which makes the carbonyl carbon more electrophilic and the amide bond more susceptible to nucleophilic attack. nih.gov
A quantitative measure of this distortion is the Woodward height parameter (h), which defines the height of the nitrogen atom above the plane formed by its three substituents. wikipedia.org Higher h values correlate with increased pyramidalization and greater reactivity.
Table 4: Typical Woodward Height (h) Values for Different β-Lactam Classes
| β-Lactam Class | Typical h Value (Å) | Relative Reactivity |
| Monobactams | 0.05 - 0.10 | Low |
| Cephems | 0.20 - 0.25 | Moderate |
| Penams | 0.40 - 0.50 | High |
| Carbapenems | 0.50 - 0.60 | Very High |
Data sourced from general β-lactam chemistry literature. wikipedia.org The fused 7-membered ring in 8-azabicyclo[5.2.0]nonan-9-one would place its reactivity in the context of other strained bicyclic systems.
The crystallographic data for the cis-isomer reveals a non-planar arrangement at the bridgehead nitrogen, consistent with the principles of amide bond distortion in bicyclic lactams. researchgate.net This geometric feature is a cornerstone of the molecule's chemical character, directly influencing its stability and reactivity profile.
Preferred Conformations of Cycloheptane and β-Lactam Rings in the Bicyclic System
In related bicyclic systems, the larger ring often adopts a conformation that minimizes steric strain and torsional interactions at the fusion points. For the 8-azabicyclo[5.2.0]nonan-9-one skeleton, the cycloheptane ring is expected to adopt a conformation that accommodates the relatively rigid, planar geometry of the β-lactam ring. Computational studies on similar bicyclic lactams suggest that the fused ring system will adopt a conformation that is a compromise between the ideal geometries of the individual rings. nih.gov
The β-lactam ring itself, being a four-membered ring, is inherently strained. This strain is a key feature of β-lactam antibiotics and is crucial for their antibacterial activity. nih.gov The degree of pyramidalization of the nitrogen atom and the puckering of the ring are important parameters that define its conformation. In a fused system like this compound, the planarity of the β-lactam ring is influenced by the steric demands of the fused cycloheptane ring. X-ray crystallographic studies of related bicyclic β-lactams have shown that the four-membered ring is not perfectly planar, with slight puckering to alleviate strain. bham.ac.uk
Table 1: Key Conformational Features of Fused Bicyclic Systems
| Feature | Description | Implication for this compound |
| Ring Fusion | The two rings share a common bond. In this case, the fusion is cis. | Dictates a specific and relatively rigid orientation of the two rings relative to each other. |
| Cycloheptane Ring Flexibility | The seven-membered ring is inherently flexible with multiple low-energy conformations (e.g., chair, boat). | The flexibility is significantly reduced upon fusion, with the ring adopting a conformation that best accommodates the β-lactam ring. |
| β-Lactam Ring Strain | The four-membered ring is highly strained due to angle and torsional strain. | This strain is a defining characteristic and influences the chemical reactivity of the carbonyl group. |
| Nitrogen Pyramidalization | The nitrogen atom in the β-lactam ring can deviate from planarity. | The degree of pyramidalization affects the amide resonance and the overall ring strain. |
Evaluation of Helicity Rules in β-Lactam Chromophores
The β-lactam carbonyl group acts as a chromophore, and its interaction with chiral surroundings can be analyzed using chiroptical methods such as circular dichroism (CD) spectroscopy. The sign of the Cotton effect in the CD spectrum can provide valuable information about the absolute configuration of the molecule. wikipedia.org Helicity rules, such as the Octant Rule, have been developed to correlate the stereochemistry of a molecule with the sign of its Cotton effect. chemistnotes.com
The Octant Rule was originally developed for cyclohexanones but can be adapted for other carbonyl-containing systems, including β-lactams. youtube.com This rule divides the space around the carbonyl chromophore into eight octants using three perpendicular planes. The contribution of a substituent to the Cotton effect depends on the octant in which it resides.
For this compound, the cycloheptane ring fused to the β-lactam acts as the chiral environment influencing the carbonyl chromophore. The atoms of the cycloheptane ring will be distributed among the different octants, and their cumulative effect will determine the sign of the n → π* transition of the lactam carbonyl.
To apply the Octant Rule, one would need to:
Orient the molecule with the C=O bond along the z-axis.
Define the three nodal planes that divide the space into eight octants.
Determine the positions of the atoms of the cycloheptane ring within these octants.
Sum the contributions of the atoms in each octant to predict the sign of the Cotton effect.
Atoms lying in a "positive" octant make a positive contribution to the Cotton effect, while those in a "negative" octant make a negative contribution. The specific (1S,7R) stereochemistry of the bridgehead carbons will dictate the conformation of the cycloheptane ring and, consequently, the spatial arrangement of its atoms relative to the carbonyl group.
While a detailed quantitative analysis requires computational modeling to determine the precise coordinates of each atom in the preferred conformation, a qualitative prediction can be made based on the known stereochemistry. The inherent chirality of the bicyclic framework is expected to induce a significant Cotton effect. The sign and magnitude of this effect are directly related to the helicity of the system.
Table 2: Application of the Octant Rule to the β-Lactam Chromophore
| Step | Action | Relevance to this compound |
| 1. Identify Chromophore | The carbonyl group (C=O) of the β-lactam ring. | This group is responsible for the n → π* electronic transition observed in CD spectroscopy. |
| 2. Define Nodal Planes | Three mutually perpendicular planes intersecting at the carbonyl group. | These planes divide the space around the chromophore into eight octants. |
| 3. Locate Substituents | The atoms of the fused cycloheptane ring act as the chiral perturbers. | The (1S,7R) stereochemistry determines the spatial disposition of these atoms. |
| 4. Predict Cotton Effect | Sum the contributions of the atoms in each octant based on established rules. | The net sign of the Cotton effect can be correlated with the absolute configuration of the molecule. |
Computational and Theoretical Chemistry Studies of Azabicyclo 5.2.0 Nonan 9 One
Quantum Chemical Calculations in Structural and Reactivity Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental chemical nature of bicyclic β-lactam systems. These calculations provide a framework for understanding molecular geometry, predicting the outcomes of chemical reactions, and elucidating complex reaction mechanisms.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for determining the electronic structure of molecules. It is widely used to optimize molecular geometries and calculate their corresponding energies. For bicyclic lactams and related structures, DFT methods are employed to find the most stable three-dimensional arrangement of atoms (the ground-state geometry).
Functionals such as B3LYP are commonly paired with basis sets like 6-31+G(d,p) to perform these calculations. nih.gov This process involves minimizing the energy of the system with respect to the positions of the atoms, yielding precise bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial starting points for further computational studies, including reactivity and spectroscopic predictions. In studies of related bicyclic systems, DFT has been successfully used to explore electronic properties and molecular structures. semanticscholar.org
| Component | Description | Common Examples in Bicyclic System Studies |
|---|---|---|
| Functional | Approximates the exchange-correlation energy, a key component of the total electronic energy. | B3LYP nih.govnih.gov, BP86 nih.gov, ωB97XD ustc.edu.cn |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-31G(d) nih.gov, 6-31+G(d,p) nih.gov, TZVPP nih.gov, aug-cc-pVDZ nih.gov |
Computational methods are invaluable for predicting and explaining the stereoselectivity of chemical reactions. DFT calculations can model the transition states of competing reaction pathways, and the relative energies of these transition states determine the preferred stereochemical outcome.
For instance, in the synthesis of a related 3-azabicyclo[5.2.0]nonadiene system, DFT calculations were used to elucidate a gold(I)-catalyzed asymmetric reaction. pku.edu.cn The calculations revealed that although an intermediate cyclopropylmethyl carbocation is planar, which would typically lead to a loss of stereochemical information, the chirality from an earlier cyclopropanation step is effectively transferred to the final product. pku.edu.cn This is because only one specific carbon atom in the rigid intermediate can migrate during the subsequent ring expansion, thus controlling the stereochemistry of the product. pku.edu.cn Such detailed mechanistic understanding allows chemists to rationalize why a particular stereoisomer is formed and to design more selective synthetic routes.
DFT calculations provide deep insights into the mechanisms of chemical reactions by mapping out the entire potential energy surface. This allows for the identification of intermediates and transition states, as well as the calculation of activation energies and reaction enthalpies.
In studies of cycloaddition reactions involving pyridinium (B92312) 1,4-zwitterionic thiolates to form sulfur-containing heterocycles, DFT computations have shown that different reaction pathways can be governed by either kinetic or thermodynamic factors. researchgate.net By comparing the energy barriers (kinetics) and the relative stability of the final products (thermodynamics), researchers can understand and predict the reaction outcomes under different conditions. researchgate.net Similarly, DFT has been used to study the mechanism of condensation reactions, showing how activation of a carbonyl group can occur through hydrogen bonding. researchgate.net These computational investigations are crucial for optimizing reaction conditions and understanding the underlying principles that drive chemical transformations in the synthesis of complex molecules like bicyclic lactams.
Bicyclic systems such as azabicyclo[5.2.0]nonan-9-one can exist in multiple conformations, and understanding this conformational landscape is key to comprehending their chemical and biological behavior. Computational methods are used to explore the different possible shapes a molecule can adopt, identify the most stable conformers (energy minima), and determine the energy barriers between them.
For example, in studies of related 3-azabicyclo[3.3.1]nonane systems, it has been observed that the piperidine (B6355638) ring can adopt different conformations, such as chair or boat forms, depending on the nature of its substituents. semanticscholar.org X-ray diffraction analysis on similar bicyclic compounds has confirmed the existence of distinct chair-chair and chair-boat conformers in the solid state. nih.gov Computational conformational searches, often using molecular mechanics force fields initially, followed by higher-level DFT calculations, can systematically identify all low-energy conformers and rank them by their relative stability, providing a complete picture of the molecule's flexibility and preferred shapes. nih.gov
Theoretical Basis for Spectroscopic Properties and Experimental Data Correlation
Computational chemistry plays a vital role in interpreting experimental spectroscopic data. By simulating spectra from first principles, researchers can correlate spectral features with specific molecular structures and electronic properties, which is particularly important for determining the absolute configuration of chiral molecules.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules. nih.gov The process of assigning a configuration involves comparing an experimentally measured ECD spectrum with spectra simulated for different possible stereoisomers using Time-Dependent Density Functional Theory (TD-DFT). figshare.comacs.org
The typical computational workflow involves several steps:
Conformational Search: A thorough search for all possible low-energy conformers of the molecule is performed, often using molecular mechanics (MM) methods. nih.gov
Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, usually DFT. nih.gov
TD-DFT Calculations: For each optimized conformer, the ECD spectrum is calculated using TD-DFT. This step computes the excitation energies and corresponding rotatory strengths for the electronic transitions. nih.govustc.edu.cn
A good match between the simulated spectrum of one enantiomer and the experimental spectrum allows for the unambiguous assignment of the molecule's absolute configuration. acs.org This combined experimental and computational approach has become a standard and reliable method in stereochemical analysis. nih.govacs.org
| Step | Purpose | Computational Method(s) |
|---|---|---|
| 1. Conformational Search | Identify all stable spatial arrangements (conformers) of the molecule. | Molecular Mechanics (e.g., MMFF94) nih.gov, Monte Carlo methods |
| 2. Geometry Optimization | Refine the structure of each conformer to find its precise energy minimum. | Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)) nih.gov |
| 3. Excitation Calculation | Calculate the energy and rotatory strength of electronic transitions for each conformer. | Time-Dependent DFT (TD-DFT) figshare.comacs.org |
| 4. Spectrum Generation | Create a final theoretical spectrum by broadening and weighting individual conformer spectra. | Boltzmann averaging based on calculated free energies ustc.edu.cnnih.gov |
Methodologies for Structure Activity Relationship Sar Investigations of Bicyclic Lactams
Principles of Conformational Restriction in Bicyclic Lactam Design
A cornerstone of medicinal chemistry is the principle of conformational restriction, which involves designing molecules with reduced flexibility. nih.gov By introducing structural constraints, the number of possible shapes (conformations) a molecule can adopt is limited, which can favor the specific "bioactive conformation" required for optimal interaction with a biological target. nih.gov Bicyclic lactams are inherently conformationally restricted due to their fused ring systems.
The rigid framework of scaffolds like 8-azabicyclo[5.2.0]nonan-9-one serves multiple purposes in drug design:
Pre-organization for Binding: The fixed orientation of substituents on the bicyclic core pre-organizes the molecule into a shape that is complementary to the target's binding site. This reduces the entropic penalty of binding, potentially leading to higher affinity and potency.
Enhanced Selectivity: A rigid molecule is less likely to bind to off-target receptors that may require different conformations for interaction, thus improving selectivity and reducing potential side effects. nih.gov
Metabolic Stability: The constrained nature of the scaffold can protect susceptible chemical bonds from metabolic enzymes, increasing the molecule's stability and duration of action in the body. nih.gov
The size of the lactam ring itself is a critical determinant of conformation and can be a sensitive probe of the required bioactive shape. nih.gov The fusion of the β-lactam to a seven-membered ring in the 8-azabicyclo[5.2.0]nonan-9-one skeleton imposes specific geometric constraints that dictate the spatial arrangement of any appended functional groups, making it a valuable platform for SAR exploration.
Design Strategies for Peptide Mimicry using Bicyclic Scaffolds (e.g., β-Turn Mimics)
Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor stability and cell permeability. Peptidomimetics are non-peptide molecules designed to mimic the structure and function of natural peptides. marquette.edu Bicyclic lactams are particularly effective scaffolds for mimicking peptide secondary structures, most notably the β-turn. lookchem.com
A β-turn is a common structural motif in proteins where the polypeptide chain reverses its direction. These turns are often involved in molecular recognition events, making them attractive targets for inhibitor design. researchgate.netpnas.org The rigid geometry of bicyclic lactams can effectively replicate the spatial orientation of the amino acid side chains in a β-turn. nih.gov
Key design features of bicyclic lactam β-turn mimics:
Scaffold Rigidity: The fused ring system acts as a constraint, forcing appended peptide chains into a turn conformation. nih.gov
Side-Chain Mimicry: Substituents can be placed on the bicyclic core at positions corresponding to the i+1 and i+2 residues of a native β-turn, mimicking the key interactions of the original peptide. pnas.org
Improved Pharmacokinetics: As non-peptide structures, these mimics are resistant to enzymatic degradation and can be designed to have improved cell permeability. nih.govnih.gov
The 8-azabicyclo[5.2.0]nonan-9-one framework can serve as the core for such mimics. By attaching appropriate functional groups, it can be engineered to present chemical features in a three-dimensional arrangement that mimics the critical binding elements of a peptide's β-turn, thereby acting as a potent antagonist or inhibitor at protein-protein interfaces. researchgate.netrsc.org
| Bicyclic Scaffold Type | Mimicked Structure | Key Advantage | Reference Example |
|---|---|---|---|
| Bicyclic Lactam (e.g., 8-azabicyclo[5.2.0]nonan-9-one) | β-Turn (Type II') | High conformational rigidity, proteolytic resistance. | Designed nucleators for β-sheet formation. pnas.org |
| Bicyclic Schellman Loop Mimics (BSMs) | α-Helix C-terminus (Schellman Loop) | Enforces helicity more rigidly than monocyclic caps. | 1,3,5-trimethylbenzene-capped peptides. researchgate.net |
| Bicyclic Tripeptide | ABC ring system of Vancomycin | Mimics complex natural product binding pocket. | Ruthenium-catalyzed cyclized tripeptide. marquette.edu |
Approaches to Modulate Stereochemistry for SAR Analysis
Stereochemistry—the three-dimensional arrangement of atoms—is fundamental to a molecule's biological activity. For a compound like (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one, the specific stereochemical configuration at the bridgehead carbons (C1 and C7) is critical. Modulating this stereochemistry is a powerful tool for SAR analysis.
Synthetic strategies are developed to allow for the de novo and diastereoselective synthesis of various stereoisomers of the bicyclic lactam core. lookchem.com This allows chemists to systematically investigate the importance of each chiral center. For instance, comparing the biological activity of the (1S,7R) isomer with its (1R,7S) enantiomer or with other diastereomers (e.g., cis vs. trans ring fusion) can reveal the precise spatial requirements of the target's binding pocket.
Alkylation reactions on bicyclic lactam enolates have shown that the stereochemical outcome (i.e., whether a new group adds to the exo or endo face of the molecule) can be controlled by the protecting groups used in the synthesis. rsc.org This level of control is essential for building a library of distinct stereoisomers to conduct a thorough SAR investigation. By synthesizing and testing different stereoisomers, researchers can map the topology of the binding site and optimize the drug candidate for the best possible fit and activity. rsc.orgfigshare.com
Integration of Computational Approaches in SAR Design (e.g., for Chiroptical Properties)
Modern SAR studies are rarely conducted through synthesis and testing alone. Computational chemistry plays a vital, integrated role in guiding the design and interpretation of experimental results. nih.govpatsnap.com For chiral molecules like bicyclic lactams, computational methods are particularly crucial for understanding and predicting their chiroptical properties.
Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light. wikipedia.org VCD is exceptionally sensitive to the absolute configuration and solution-state conformation of a chiral molecule. youtube.comnih.gov
The integration of computational and experimental methods proceeds as follows:
Quantum Mechanical Calculations: The VCD spectrum of a proposed structure, such as this compound, is predicted using ab initio or Density Functional Theory (DFT) calculations. mdpi.comdtic.mil
Experimental Measurement: The actual VCD spectrum of the synthesized molecule is recorded.
Spectral Comparison: The calculated and experimental spectra are compared. A match between the two provides a powerful and unambiguous confirmation of the molecule's absolute configuration in solution. youtube.comnih.gov
This combination is invaluable for SAR because it definitively confirms the stereochemistry of the molecules being tested, ensuring that any observed biological activity is correctly attributed to a specific 3D structure. tandfonline.comnih.gov Furthermore, computational tools like molecular docking and molecular dynamics simulations can predict how different isomers might bind to a target protein, helping to prioritize which compounds to synthesize and thus making the SAR process more efficient. mdpi.comnih.gov
| Computational Method | Application in SAR | Information Gained | Example |
|---|---|---|---|
| Density Functional Theory (DFT) | Prediction of chiroptical properties. | Calculated VCD/ECD spectra for comparison with experiment. | Confirming absolute configuration of bicyclic β-lactams. nih.gov |
| Molecular Docking | Predicting binding modes and affinities. | Plausible orientations of ligands in a target's active site. | Screening virtual libraries of compounds against a target protein. mdpi.com |
| Molecular Dynamics (MD) | Simulating molecular motion over time. | Conformational flexibility and stability of ligand-receptor complexes. | Assessing the solution structural ensembles of cyclic peptides. tufts.edu |
| Quantitative Structure-Activity Relationship (QSAR) | Building mathematical models linking chemical structure to activity. | Predicting the activity of unsynthesized compounds. | Guiding lead optimization to enhance potency. nih.govresearchgate.net |
Applications of the Azabicyclo 5.2.0 Nonane Scaffold in Organic Synthesis
Role as Chiral Building Blocks in Complex Molecule Synthesis
The enantiomerically pure structure of (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one makes it an excellent chiral synthon for the synthesis of more complex molecules. The term "chiral building block" refers to a molecule that possesses one or more stereocenters and is used as a starting material to introduce chirality into a target molecule, thereby avoiding the need for chiral resolutions or asymmetric syntheses at later stages. The defined stereochemistry at the bridgehead carbons (1S and 7R) of the azabicyclononane scaffold can be transferred to new products through various synthetic transformations.
Research has demonstrated the versatility of bicyclic β-lactams in synthetic chemistry. For instance, synthetic strategies like alkene metathesis have been employed to create a diverse array of mono-, bi-, and tricyclic β-lactam systems, including derivatives of 1-azabicyclo[5.2.0]nonan-9-one. acs.org This approach allows for the construction of complex scaffolds by forming new carbon-carbon bonds, effectively using the bicyclic lactam as a core structure.
Furthermore, diastereoselective synthesis methods, such as those involving radical cyclization, have been developed to produce substituted 8-alkoxy-1-azabicyclo[5.2.0]nonan-9-ones with good diastereomeric excess. acs.org These methods highlight how the inherent stereochemistry of the starting scaffold can direct the formation of new stereocenters in a predictable manner. The subsequent reductive ring-opening of these bicyclic systems can lead to highly functionalized and stereochemically rich acyclic or larger ring structures, such as substituted azepanes. acs.org
The utility of related bicyclic structures as platforms for creating diverse polycyclic scaffolds has also been explored. For example, modular approaches using enecarbamate-based building blocks have led to the synthesis of various bicyclic amides. whiterose.ac.uk While not starting from this compound itself, this research underscores the principle of using constrained bicyclic systems to access complex and unique chemical space. The β-lactam moiety within the scaffold is not just a structural element but also a reactive functional group, allowing for a range of transformations that can lead to novel amino acids and modified peptides. researchgate.net
Table 1: Examples of Synthetic Methodologies Utilizing Bicyclic β-Lactam Scaffolds
| Methodology | Starting Material Type | Resulting Structure | Key Feature |
|---|---|---|---|
| Ring-Closing Metathesis | β-Lactam dienes | Derivatives of 1-azabicyclo[5.2.0]nonan-9-one | Construction of diverse bicyclic systems acs.org |
| Radical Cyclization | 4-(2-bromo-1,1-dimethylethyl)-1-(2-methylallyl)azetidin-2-ones | 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-ones | Diastereoselective formation of substituted scaffolds acs.org |
Development of Conformationally Constrained Peptide Mimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. A key strategy in designing peptidomimetics is to constrain the molecule's conformation to favor the specific three-dimensional shape required for binding to a biological target. The rigid scaffold of azabicyclo[5.2.0]nonan-9-one is ideally suited for this purpose.
The bicyclic lactam framework can serve as a scaffold to mimic the β-turn secondary structure found in many biologically active peptides. A β-turn is a region of a peptide chain that abruptly reverses direction, a feature crucial for the molecular recognition events underlying many biological processes. By appropriately functionalizing the azabicyclo[5.2.0]nonan-9-one core, chemists can position key pharmacophoric groups in a spatially defined manner that emulates the side chains of amino acids in a natural peptide turn.
A significant application in this area is the development of mimetics of the Arg-Gly-Asp (RGD) sequence. The RGD motif is a critical recognition site in extracellular matrix proteins like fibronectin, mediating cell adhesion through interaction with integrin receptors. Research has shown that bicyclic lactams, specifically 5,8-disubstituted 1-azabicyclo[5.2.0]nonan-2-one derivatives (isomers of the title compound), can effectively mimic the conformationally constrained β-turn of the RGD tripeptide. These non-peptide antagonists have been shown to dissociate fibronectin-integrin α₅β₁ complexes, demonstrating their potential as modulators of cell adhesion. The strategic placement of guanidinium (B1211019) and carboxylate groups on the bicyclic scaffold allows these molecules to mimic the essential Arg and Asp side chains of the RGD sequence.
The synthesis of these peptidomimetics often involves photochemical rearrangement of oxaziridines or nitrones, providing a convenient route to the fused bicyclic lactam core. This approach allows for the introduction of substituents on both rings of the scaffold, enabling the precise positioning of functional groups to optimize biological activity.
Precursors for the Synthesis of Nitrogen-Containing Natural Products and Analogues
Nitrogen-containing compounds, particularly alkaloids and other natural products, represent a vast and structurally diverse class of molecules with a wide range of biological activities. The this compound scaffold serves as a valuable starting point for the synthesis of such molecules due to its embedded nitrogen atom and stereochemically defined bicyclic structure.
The β-lactam ring is a highly versatile functional group. Its ring strain allows for selective cleavage under various conditions to reveal new functionalities. For example, reductive cleavage can open the four-membered ring to generate amino alcohols or related structures, which are common motifs in natural products. The seven-membered azepane ring can also be manipulated, providing access to a range of nitrogen-containing heterocyclic systems.
While direct synthesis of a specific complex natural product from this compound is not extensively documented in readily available literature, the principle is well-established for related β-lactam building blocks. The synthesis of tropane (B1204802) alkaloids, for instance, relies on the stereoselective construction of the 8-azabicyclo[3.2.1]octane core, a related bicyclic amine scaffold. Methodologies developed for these systems, such as intramolecular cycloadditions or ring-rearrangement metathesis, could potentially be adapted to the azabicyclo[5.2.0]nonane framework to target different classes of alkaloids or other natural product analogues.
The conversion of the bicyclic lactam into functionalized piperidines and azepanes through reductive ring-opening further illustrates its utility as a precursor. These larger nitrogen-containing rings are core structures in numerous natural products, including many alkaloids with significant physiological effects. By starting with an enantiomerically pure bicyclic lactam, chemists can ensure the stereochemical integrity of the final natural product analogue.
Chiral Scaffolding in Asymmetric Transformations
In asymmetric synthesis, a chiral scaffold or auxiliary is used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer over others. The rigid, conformationally defined structure of this compound makes it a potential candidate for use as a chiral scaffold.
When attached to a reactant molecule, the chiral scaffold can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered face. This facial selectivity, dictated by the stereochemistry of the scaffold, results in a high degree of stereocontrol in the product. After the reaction, the chiral scaffold can be cleaved and ideally recycled, having served its purpose of inducing chirality.
While specific, widely adopted applications of this compound itself as a chiral scaffold in asymmetric transformations are not prominently featured in the surveyed literature, the underlying principles are demonstrated by related chiral bicyclic systems. For example, asymmetric 1,3-dipolar cycloadditions using chiral Lewis acids in combination with rhodium(II) complexes have been employed to synthesize optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. This illustrates how rigid bicyclic structures can create a well-defined chiral environment to control the approach of reactants.
Similarly, gold(I)-catalyzed asymmetric reactions have been developed to synthesize azepine-fused cyclobutanes, such as 3-azabicyclo[5.2.0]nonadiene derivatives. pku.edu.cn These complex transformations rely on the transfer of chirality from a catalyst through a series of steps, but they highlight the importance of rigid bicyclic intermediates in maintaining stereochemical information throughout a reaction sequence. The development of synthetic methods that use the this compound framework to direct asymmetric reactions remains an area of potential exploration.
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₁₃NO |
| Arg-Gly-Asp (RGD) | C₁₄H₂₄N₆O₇ |
| Fibronectin | Not applicable (protein) |
| Integrin α₅β₁ | Not applicable (protein complex) |
| 8-alkoxy-1-azabicyclo[5.2.0]nonan-9-one | Varies with alkoxy group |
| Azepane | C₆H₁₃N |
| 8-azabicyclo[3.2.1]octane | C₇H₁₃N |
| 8-oxabicyclo[3.2.1]octane | C₇H₁₂O |
Future Research Directions and Emerging Trends in Azabicyclo 5.2.0 Nonan 9 One Chemistry
Development of Next-Generation Stereoselective and Enantioselective Methodologies for Bicyclic Lactams
The precise control of stereochemistry is paramount in the synthesis of complex molecules like (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one. Future research is heavily invested in the development of next-generation stereoselective and enantioselective methodologies to access these structures with high purity and efficiency.
A significant area of focus is the use of transition metal catalysis. Palladium-catalyzed reactions, for instance, have been employed for the enantioselective intramolecular C(sp3)–H amidation to produce β-lactams with high enantioselectivity. rsc.org The use of chiral ligands, such as fluorinated BINOL derivatives, is crucial in controlling the stereochemical outcome of these transformations. rsc.org Another promising approach involves the desymmetrization of prochiral starting materials. The palladium-catalyzed Heck–Matsuda reaction has been successfully used for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles to generate 4-aryl-γ-lactams enantioselectively. nih.gov
Furthermore, organocatalysis continues to emerge as a powerful tool. Chiral phosphoric acids and bifunctional squaramides have been shown to catalyze enantioselective [4+2] cycloaddition reactions to construct benzofuran-fused six-membered heterocycles with excellent diastereoselectivities and high enantioselectivities. beilstein-journals.org The development of novel chiral organocatalysts is expected to expand the scope of these reactions to include the synthesis of a wider range of bicyclic lactams.
Dynamic kinetic resolution is another advanced strategy being explored for the synthesis of enantiomerically pure 1-azabicyclic ring systems. nih.gov This approach combines rapid equilibration of diastereomeric intermediates with a diastereoselective transformation, allowing for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess. nih.gov
Future methodologies will likely involve the development of novel catalytic systems with enhanced activity and selectivity, as well as the exploration of new reaction pathways that allow for the construction of the bicyclic lactam core in a more convergent and atom-economical manner.
| Methodology | Catalyst/Reagent | Key Feature |
| Palladium-Catalyzed C-H Amidation | PdCl2(PhCN)2 / Chiral Fluorinated BINOL | High enantioselectivity in β-lactam formation. rsc.org |
| Heck-Matsuda Desymmetrization | Palladium catalyst / (S)-PyraBox ligand | Enantioselective synthesis of 4-aryl-γ-lactams. nih.gov |
| Organocatalyzed [4+2] Cycloaddition | Chiral Phosphoric Acid / Squaramide | Excellent diastereoselectivity and high enantioselectivity. beilstein-journals.org |
| Dynamic Kinetic Resolution | Aza-Cope Rearrangement | High enantiomeric excess from racemic starting materials. nih.gov |
Advancements in Computational Chemistry for Complex Bicyclic Ring Systems
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms, predicting reactivity and selectivity, and guiding the design of new experiments. For complex bicyclic ring systems like azabicyclo[5.2.0]nonan-9-ones, computational methods are proving to be particularly valuable.
Density Functional Theory (DFT) calculations are frequently employed to investigate the transition states and intermediates of reactions involved in the synthesis of bicyclic systems. For example, computational studies have been used to elucidate the mechanism of palladium-catalyzed C-N reductive elimination, revealing the electronic and steric effects that govern chemoselectivity. rsc.org Similarly, DFT has been used to rationalize the stereochemical outcome of base-promoted decarboxylative-Mannich couplings in the synthesis of 9-azabicyclo[3.3.1]nonan-3-ones by modeling an eight-membered cyclic transition state. mdpi.com
Conformational analysis using methods like the Merck Molecular Force Field (MMFF) is crucial for understanding the behavior of flexible ring systems. digitellinc.com By identifying low-energy conformations of starting materials and intermediates, it is possible to predict the regioselectivity of reactions such as transannular cyclizations. digitellinc.com
Quantum mechanical calculations are also being used to predict the feasibility of novel cycloaddition reactions. For instance, calculations have suggested the viability of Rh-catalyzed intermolecular (5+2) cycloadditions of 3-acyloxy-1,4-enynes and cycloalkenes for the construction of fused seven-membered rings, a transformation that is otherwise rare. researchgate.net
Future advancements in computational chemistry, including the development of more accurate and efficient theoretical models and algorithms, will enable even more precise predictions of reaction outcomes. The integration of machine learning and artificial intelligence with computational chemistry is also expected to accelerate the discovery and optimization of synthetic routes to complex bicyclic lactams.
| Computational Method | Application | Insight Gained |
| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles. | Understanding of chemoselectivity and stereoselectivity. rsc.orgmdpi.com |
| Merck Molecular Force Field (MMFF) | Conformational analysis of cyclic molecules. | Prediction of regioselectivity in transannular reactions. digitellinc.com |
| Quantum Mechanical Calculations | Feasibility studies of novel reactions. | Prediction of energetically practical synthetic approaches. researchgate.net |
Exploration of Novel Chemical Transformations for Azabicyclic Ring Construction
The quest for novel and efficient methods for constructing the azabicyclic core of compounds like this compound is a major driver of innovation in synthetic organic chemistry. Researchers are exploring a variety of new chemical transformations that offer unique advantages in terms of efficiency, selectivity, and access to diverse molecular architectures.
Ring expansion strategies are emerging as a powerful approach. For instance, the synthesis of a [5–6–7] azatricyclic scaffold has been achieved through the ring expansion of a perhydroindolone, providing access to complex polycyclic systems. acs.org This highlights the potential of transforming existing ring systems into more complex ones.
Alkene metathesis has also been demonstrated as a versatile tool for the construction of bicyclic β-lactams, including 1-azabicyclo[5.2.0]nonan-9-one. acs.org This method allows for the formation of the fused ring system through a ring-closing metathesis reaction, offering a convergent and flexible synthetic route.
Transannular cyclizations represent another innovative strategy. The SmI2-mediated ketone-olefin cyclization has been investigated for the construction of bicyclic ring systems, demonstrating the potential of forming a new ring across a larger existing ring. nih.gov
Cascade reactions, which allow for the formation of multiple bonds in a single operation, are also gaining prominence. A switchable multipath cascade cyclization has been developed for the synthesis of bicyclic lactams, offering an efficient route to complex heterocyclic structures. rsc.org
Furthermore, photochemical rearrangements are being explored as a means to access novel azabicyclic frameworks. The photochemical rearrangement of oxaziridines and nitrones has been shown to be a convenient route to 1-azabicyclo[5.2.0]nonan-2-ones. acs.org
The future in this area lies in the discovery of new catalytic systems that can mediate these transformations with high efficiency and selectivity, as well as the development of novel cascade reactions that can rapidly build molecular complexity from simple starting materials.
| Transformation | Key Reagents/Conditions | Resulting Structure |
| Ring Expansion | Tiffeneau–Demjanov reaction conditions | [5–6–7] azatricyclic systems. acs.org |
| Alkene Metathesis | Grubbs catalyst | 1-azabicyclo[5.2.0]nonan-9-one and analogues. acs.org |
| Transannular Cyclization | SmI2 | Bicyclo[3.3.0]octane ring systems. nih.gov |
| Cascade Cyclization | Tetramethyl guanidine (B92328) or NaOAc | γ-lactone fused γ-lactams. rsc.org |
| Photochemical Rearrangement | UV light | 1-azabicyclo[5.2.0]nonan-2-ones. acs.org |
Expanding the Scope of Chemoenzymatic Synthesis for Enantiopure Bicyclic Lactams
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, is a rapidly growing field with immense potential for the production of enantiopure pharmaceuticals and fine chemicals. For bicyclic lactams, this approach offers a green and efficient alternative to traditional asymmetric synthesis.
Lipases are among the most commonly used enzymes in chemoenzymatic synthesis due to their broad substrate scope and high enantioselectivity. For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the kinetic resolution of racemic chlorohydrins, which are key intermediates in the synthesis of enantiopure β-blockers. researchgate.netmdpi.com This enzymatic resolution provides access to highly enantiopure building blocks that can then be converted to the final product through chemical transformations. researchgate.netmdpi.com
The application of lipases has also been demonstrated in the synthesis of enantiopure homoadamantyl β-lactam derivatives. researchgate.net In this case, a lipase-catalyzed enantioselective N-acylation was the key step in resolving a racemic β-amino ester, leading to the desired enantiopure product with high enantiomeric excess. researchgate.net
Future research in this area will focus on several key aspects. The discovery and engineering of new enzymes with tailored substrate specificities and enhanced activities will be crucial for expanding the range of bicyclic lactams that can be synthesized chemoenzymatically. The development of dynamic kinetic resolution processes, where the undesired enantiomer is racemized in situ, will be essential for overcoming the 50% theoretical yield limit of conventional kinetic resolutions. Furthermore, the integration of enzymatic steps into multi-step chemical syntheses in a seamless and efficient manner will be a major goal.
| Enzyme | Reaction Type | Substrate |
| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Transesterification) | Racemic chlorohydrin. researchgate.netmdpi.com |
| Candida antarctica Lipase A | Kinetic Resolution (N-acylation) | Racemic β-amino ester. researchgate.net |
| Pseudomonas cepacia Lipase | Kinetic Resolution (O-acylation) | Racemic N-hydroxymethyl-β-lactam. researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one, and how can purity be optimized?
- Methodological Answer : Synthesis often involves cyclization strategies similar to Mannich reactions, as seen in related bicyclic azabicyclo compounds. For example, glutaraldehyde and amine precursors are used to form the bicyclic scaffold, followed by oxidation to introduce the ketone moiety . Optimization includes pH control during reflux (e.g., adjusting to pH 5 with HCl, then pH 9 with NaOH to precipitate intermediates) and purification via column chromatography (hexane/EtOAc gradients) . Purity is verified by HPLC (>95%) and spectroscopic consistency (NMR, IR) .
Q. How is the stereochemistry of this compound confirmed?
- Methodological Answer : X-ray crystallography is critical for absolute stereochemical assignment. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters (a = 14.380 Å, b = 9.310 Å, c = 13.270 Å, β = 106.21°) resolve chiral centers . Comparative analysis of experimental vs. computed NMR (e.g., chemical shifts) and optical rotation data further validates configuration .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify proton environments and carbon frameworks. Key signals include downfield-shifted carbonyl carbons (~210 ppm) and bridgehead protons (δ 3.5–4.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns .
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch, if applicable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of bicyclic azabicyclo compounds?
- Methodological Answer : Contradictions often arise from structural analogs (e.g., substituent variations) or assay conditions. Systematic approaches include:
- Comparative Studies : Use standardized assays (e.g., MIC for antimicrobial activity) across analogs to isolate structural determinants .
- Meta-Analysis : Cross-reference pharmacological data from peer-reviewed sources (avoiding vendor-reported data) to identify trends .
- Mechanistic Profiling : Employ molecular docking (e.g., targeting bacterial topoisomerases) to correlate activity with binding affinity .
Q. What experimental design principles apply to studying the environmental fate of this compound?
- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask assays and computational tools (e.g., EPI Suite).
- Phase 2 : Assess biodegradation using OECD 301F (ready biodegradability) and LC-MS/MS to track transformation products .
- Phase 3 : Model bioaccumulation (BCF > 5000 indicates high risk) and ecotoxicity (e.g., Daphnia magna LC) .
Q. How can crystallographic data resolve discrepancies in reported synthetic yields?
- Methodological Answer : Low yields may stem from competing stereochemical pathways. Strategies include:
- Crystallization Screening : Use solvent mixtures (e.g., ethyl acetate/petroleum ether) to induce spontaneous resolution of racemates .
- Packing Analysis : Compare unit cell parameters (e.g., orthorhombic vs. monoclinic systems) to identify polymorphic impurities .
- In Situ Monitoring : Employ synchrotron XRD (e.g., APS 24ID-C beamline) to track intermediate phases during synthesis .
Q. What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to reduce variables (e.g., substituent electronegativity, steric bulk) and identify dominant SAR drivers .
- Machine Learning : Train models (e.g., random forest) on public datasets (ChEMBL) to predict bioactivity .
- Hypothesis Testing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
